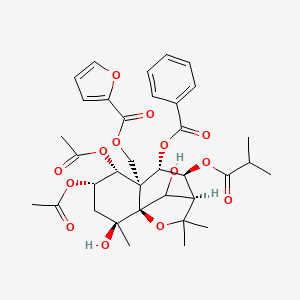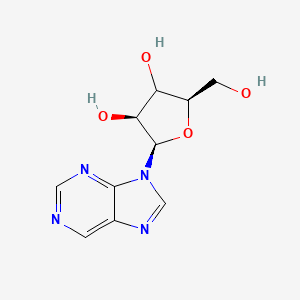
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of nucleotides and nucleic acids. It is commonly found in various antiviral and anticancer drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. One common method is the Vorbrüggen glycosylation, where a protected sugar is reacted with a silylated purine base in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated nucleosides.
科学研究应用
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Incorporated into antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in molecular biology.
作用机制
The compound exerts its effects by incorporating into nucleic acids, disrupting the normal synthesis and function of DNA and RNA. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the elongation process. This mechanism is particularly effective in inhibiting the replication of viruses and the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar role in DNA synthesis.
Vidarabine: An antiviral drug with a similar structure but different pharmacological properties.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is unique due to its specific stereochemistry and its ability to be incorporated into nucleic acids, making it a valuable tool in antiviral and anticancer therapies. Its distinct mechanism of action and broad range of applications set it apart from other nucleoside analogs.
属性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7?,8+,10-/m1/s1 |
InChI 键 |
MRWXACSTFXYYMV-LCFZEIEZSA-N |
手性 SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
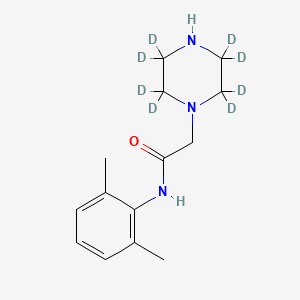
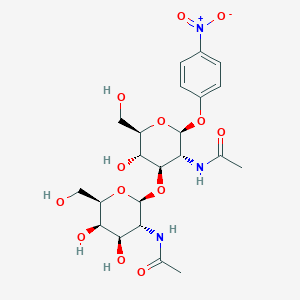
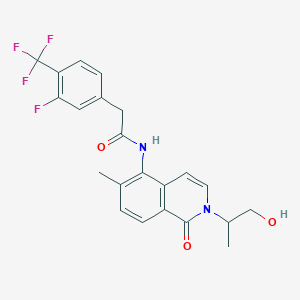

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

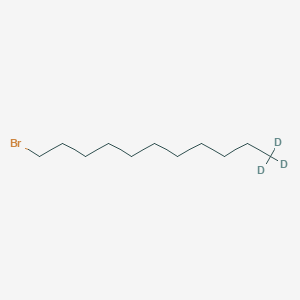
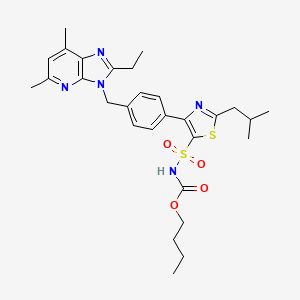
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
